REACTION_CXSMILES
|
[Br:1][C:2]1[C:10](O)=[CH:9]C(C(O)=O)=[CH:4][C:3]=1[OH:12].[C:13](=O)([O-])[O-].[K+].[K+].S([O:24][CH3:25])(OC)(=O)=O.[C:26]([O:29][CH2:30]C)(=[O:28])[CH3:27]>>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:27]([C:26]([O:29][CH3:30])=[O:28])=[CH:9][C:10]=1[O:24][CH3:25] |f:1.2.3|
|
Name
|
|
Quantity
|
95 kg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=O)O)C=C1O)O
|
Name
|
|
Quantity
|
950 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
270.8 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
174.7 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 15) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
ADDITION
|
Details
|
by adding water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated aqueous NaCl solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.8 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |